molecular formula C22H24N4O2S2 B2674094 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 863001-01-8

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine

Cat. No. B2674094
M. Wt: 440.58
InChI Key: DLIASRPQVIFNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine is a chemical compound with the molecular formula C22H24N4O2S2 . It is a subject of interest in various fields of study due to its potential biological activities .

Scientific Research Applications

Antimicrobial Activities

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine derivatives have shown significant antimicrobial and biofilm inhibition activities. For example, a study involving the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds were more effective than the reference drug Ciprofloxacin in inhibiting biofilm, indicating their potential as bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Catalysis

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine and its analogs have also found applications in catalysis, particularly in Cu-catalyzed N-arylation of imidazoles. A study demonstrated the use of these compounds as efficient ligands in such catalytic processes, performed in water under mild conditions, which underscores their utility in green chemistry (Zhu, Shi, & Wei, 2010).

Synthesis of Bioactive Molecules

The compound has been used as a key synthon in the synthesis of a variety of bioactive molecules, including those with potential antibacterial, antifungal, and anti-inflammatory activities. For instance, derivatives synthesized from 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine have been evaluated for their antimicrobial activities against various bacterial and fungal strains, with some compounds showing good to moderate activities (Bektaş et al., 2007).

Drug Design and Synthesis

This compound's derivatives have been explored in drug design and synthesis, particularly in the creation of compounds with enhanced antimicrobial and anti-inflammatory properties. For example, a new series of piperazine-based benzothiazolyl-4-thiazolidinones showed highly potent antibacterial effects against both Gram-positive and Gram-negative strains, highlighting their potential as a basis for developing new antibacterial drugs (Patel & Park, 2014).

properties

IUPAC Name

6-ethoxy-2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-3-27-15-5-7-17-19(13-15)29-21(23-17)25-9-11-26(12-10-25)22-24-18-8-6-16(28-4-2)14-20(18)30-22/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIASRPQVIFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine

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